molecular formula C16H12N4O2S2 B11311652 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11311652
M. Wt: 356.4 g/mol
InChI Key: MPUSFPBZFICSGI-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is linked to a pyrazole ring substituted at the 1-position with a thiophen-2-ylmethyl group. This structure combines three heterocyclic systems (oxazole, pyrazole, and thiophene), which may enhance electronic conjugation and intermolecular interactions.

Properties

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

5-thiophen-2-yl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12N4O2S2/c21-16(12-9-13(22-19-12)14-4-2-8-24-14)18-15-5-6-17-20(15)10-11-3-1-7-23-11/h1-9H,10H2,(H,18,21)

InChI Key

MPUSFPBZFICSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrazole have shown promising results against various cancer cell lines. In one study, a thiophene-based pyrazole amide was synthesized and tested for its ability to inhibit the growth of cancer cells, demonstrating a notable percentage growth inhibition (PGI) across different cell lines such as OVCAR-8 and NCI-H40 .

1.2 Antimicrobial Properties

Compounds containing thiophene rings have been reported to possess antimicrobial activity. Research has shown that derivatives similar to 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents.

Synthesis Methodologies

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various catalytic approaches. For example, one method involves the reaction of thiophene derivatives with pyrazole precursors using catalysts such as titanium tetrachloride (TiCl₄) and 4-dimethylaminopyridine (DMAP), yielding the desired amide with varying efficiencies .

Table 1: Synthesis Protocols and Yields

Synthesis MethodCatalyst UsedYield (%)
Protocol ATiCl₄12
Protocol BDMAPVaries

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form stable thin films with good charge transport properties .

Mechanism of Action

The mechanism of action of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, molecular properties, and crystallographic data where available.

Structural and Functional Group Comparisons

Compound Name (Structure) Molecular Formula Molecular Weight Key Substituents Key Features Reference
Target Compound C16H12N4O2S2 364.4 - 5-(Thiophen-2-yl) oxazole
- N-[1-(thiophen-2-ylmethyl)pyrazol-5-yl]
Dual thiophene groups enhance lipophilicity; carboxamide enables H-bonding
N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide C13H12N4O3S 304.3 - 2-Hydroxyethyl on pyrazole
- Single thiophene on oxazole
Hydroxyethyl improves solubility; reduced π-π stacking potential
Methyl 1-[(2-Amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate C17H18N4O4S 374.4 - Phenyl and methyl groups on pyrazole
- Amino-carbamoyl thiophene
Enhanced steric bulk; ester functionality alters polarity
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C16H12N4OS2 340.4 - Benzothiazole on pyrazole
- Methyl-thiophene on pyrazole
Benzothiazole increases aromaticity; methyl-thiophene modulates electronic effects

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s dual thiophene groups likely increase hydrophobicity compared to the hydroxyethyl-substituted analog in , which has higher polarity due to the -OH group .
  • Steric Effects : Bulky substituents (e.g., phenyl in ’s compound 4) reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) allow tighter molecular packing .

Crystallographic and Conformational Insights

  • Dihedral Angles : In benzimidazole-thiophene analogs (), dihedral angles between thiophene and the core heterocycle range from 36.3° to 38.9°, suggesting moderate π-conjugation disruption . Similar effects are expected in the target compound due to its thiophene-oxazole linkage.
  • Packing Motifs : Weak C–H···N/S interactions dominate in thiophene-containing crystals (), forming chain-like structures parallel to crystallographic axes. The target compound’s packing may resemble these motifs .

Research Findings and Implications

  • Drug Discovery Potential: The carboxamide-thiophene scaffold is recurrent in fragment-based drug design (), indicating the target compound’s relevance in targeting enzymes or receptors requiring aromatic/heterocyclic recognition .
  • Crystallographic Tools : SHELXL () and Mercury () are critical for refining and visualizing such structures, highlighting the importance of computational tools in studying these compounds .
  • Thermodynamic Stability : The dual thiophene groups may improve thermal stability, as seen in ’s chloro-benzimidazole derivatives (stable up to 200°C) .

Biological Activity

The compound 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiophene and pyrazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, often employing microwave-assisted techniques to enhance yield and reduce reaction time.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

2. Anti-inflammatory Effects

Compounds containing pyrazole structures have been reported to possess anti-inflammatory properties. For example, some derivatives have demonstrated comparable efficacy to indomethacin in reducing inflammation in animal models . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of COX enzymes .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been shown to exhibit activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of compounds related to This compound :

StudyFindings
Study 1A series of thiophene-containing pyrazoles were tested for anticancer activity, showing promising results with IC50 values < 10 µM against breast and lung cancer cell lines .
Study 2Evaluation of anti-inflammatory effects in carrageenan-induced edema models demonstrated significant reduction in swelling comparable to standard treatments .
Study 3Antimicrobial susceptibility tests revealed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer : Inhibition of tubulin polymerization disrupts mitotic processes.
  • Anti-inflammatory : Modulation of COX pathways and reduction of pro-inflammatory cytokine release.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and function.

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